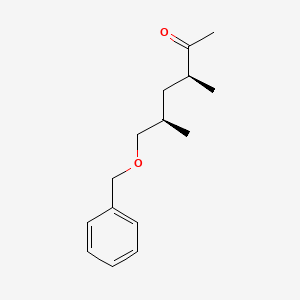
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is an organic compound with a complex structure that includes a benzyloxy group and two methyl groups attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and methyl groups in the desired positions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the stereochemistry of the molecule play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S,5R)-3-Isopropyl-5-methylcyclohexanol: This compound shares a similar stereochemistry but has different functional groups and a cyclohexanol backbone.
(3R,5R)-Carbapenam-3-carboxylic acid: This compound has a similar stereochemistry but belongs to the β-lactam family of antibiotics.
Uniqueness
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyloxy group, in particular, provides unique reactivity and binding characteristics that are not found in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
922523-28-2 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(3S,5R)-3,5-dimethyl-6-phenylmethoxyhexan-2-one |
InChI |
InChI=1S/C15H22O2/c1-12(9-13(2)14(3)16)10-17-11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
VFWIXFOZQPNLTQ-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C)C(=O)C)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(C)C(=O)C)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



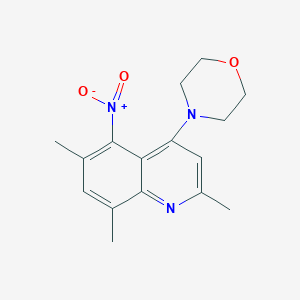
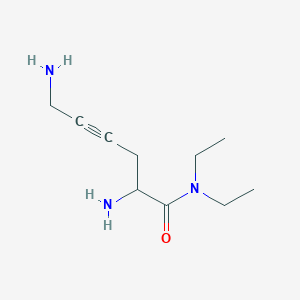

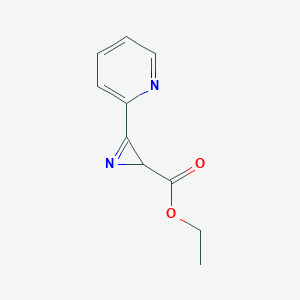

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
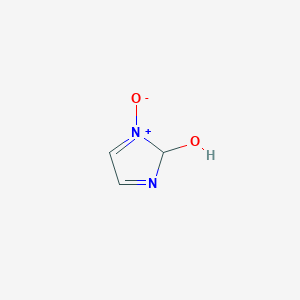
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
